
2-Arachidonoyl glycerol-d5
説明
2-Arachidonoyl glycerol-d5 (2-AG-d5) is a deuterium-labeled isotopologue of the endogenous cannabinoid 2-arachidonoyl glycerol (2-AG). This compound serves as a critical internal standard in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) due to its near-identical chemical properties to 2-AG, coupled with a distinct mass signature that eliminates interference during quantification . Unlike bioactive endocannabinoids, 2-AG-d5 is non-physiologically active and is exclusively utilized to enhance the precision of detecting endogenous 2-AG levels in biological matrices, including plasma and brain tissue . Its deuterated arachidonoyl chain ensures stability under experimental conditions, making it indispensable for pharmacokinetic and metabolic studies .
生物活性
2-Arachidonoyl glycerol-d5 (2-AG-d5) is a deuterated analog of the endocannabinoid 2-arachidonoyl glycerol (2-AG), which plays a significant role in the endocannabinoid system (ECS). This compound has garnered attention for its biological activity, particularly in relation to cannabinoid receptors and various physiological processes. This article reviews the biological activity of 2-AG-d5, focusing on its synthesis, receptor interactions, and implications in health and disease.
2-AG-d5 is characterized by its molecular formula and a molecular weight of 383.6 g/mol. It is synthesized through the action of diacylglycerol lipases (DAGL), primarily DAGLα and DAGLβ, which convert diacylglycerols into 2-AG. Recent studies indicate that DAGLβ is the principal enzyme responsible for synthesizing 2-AG in various tissues, including the brain and liver .
Receptor Interactions:
2-AG acts as a full agonist at cannabinoid receptors, particularly CB1 and CB2. At concentrations as low as 0.3 nM, it induces a rapid increase in intracellular calcium levels in neuronal cells . Its interaction with these receptors mediates various physiological effects, including modulation of pain, appetite, and inflammation.
Enzymatic Degradation:
The degradation of 2-AG is primarily mediated by monoacylglycerol lipase (MAGL) and other enzymes such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain-containing proteins. Inhibition of MAGL has been shown to increase endogenous levels of 2-AG, suggesting potential therapeutic applications for conditions like chronic pain and neurodegenerative diseases .
Pain Modulation
A study investigated the effects of β-caryophyllene (BCP), a compound known to inhibit MAGL activity, on 2-AG levels. The results demonstrated that BCP administration significantly increased plasma levels of 2-AG by approximately threefold compared to vehicle controls, indicating a potential analgesic effect through enhanced endocannabinoid signaling .
Neuroprotection
Research has shown that increasing 2-AG levels can provide neuroprotective effects. For instance, the selective inhibition of COX-2 led to elevated levels of 2-AG in mouse brains, which correlated with reduced oxidative stress markers . This suggests that modulating 2-AG levels may offer therapeutic benefits in neurodegenerative diseases.
Inflammatory Response
In models of inflammation, elevated levels of 2-AG have been associated with reduced pro-inflammatory cytokine production. For example, compounds that increase 2-AG levels have been shown to attenuate inflammatory responses in various tissues .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 2-AG-d5 in biological samples, and what are their key challenges?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used for quantifying 2-AG-d5 due to its high sensitivity and specificity. However, preanalytical challenges include rapid degradation of endogenous 2-AG and isotopic interference. Deuterated internal standards (e.g., 2-AG-d5) improve accuracy by correcting for matrix effects and extraction losses .
- Pitfalls : Inadequate sample stabilization (e.g., failing to use enzyme inhibitors like tetrahydrolipstatin) can lead to artifactual hydrolysis of 2-AG during processing .
Q. What safety protocols are critical when handling 2-AG-d5 in laboratory settings?
- Guidelines :
- Use respiratory protection (e.g., NIOSH-approved masks) to avoid inhalation of aerosols .
- Wear nitrile gloves and lab coats to prevent skin contact, as 2-AG-d5 may cause irritation .
- Store at −20°C in airtight containers to prevent degradation and flammability risks .
- Dispose of waste via certified hazardous waste channels to avoid environmental contamination .
Q. How does 2-AG-d5 function as an internal standard in endocannabinoid research?
- Role : 2-AG-d5 is chemically identical to endogenous 2-AG but isotopically labeled, enabling precise quantification via mass spectrometry. It corrects for variability in extraction efficiency and ionization suppression in complex matrices (e.g., plasma or neuronal tissue) .
Advanced Research Questions
Q. How do subcellular distributions of synthetic enzymes (e.g., DAGLα) and receptors (e.g., CB1) influence 2-AG-d5 signaling in neuronal studies?
- Experimental Design : Immunohistochemistry and super-resolution microscopy reveal that DAGLα and CB1 receptors colocalize in perisynaptic regions of striatal neurons. This spatial arrangement ensures localized 2-AG production and retrograde signaling, which modulates synaptic plasticity (e.g., depolarization-induced suppression of inhibition, DSI) .
- Methodological Insight : Use DAGL inhibitors (e.g., tetrahydrolipstatin) to validate 2-AG-specific effects in electrophysiological assays .
Q. What mechanisms explain contradictory reports of 2-AG’s antiproliferative vs. pro-proliferative effects in cancer models?
- Data Contradiction Analysis :
- Context Dependency : Tumor type and cannabinoid receptor expression levels (CB1 vs. CB2) dictate outcomes. For example, 2-AG activates CB1 to suppress glioblastoma growth but may enhance prostate cancer proliferation via non-cannabinoid receptor pathways .
- Experimental Mitigation : Use receptor-specific antagonists (e.g., SR141716A for CB1) and CRISPR-mediated receptor knockout models to isolate signaling pathways .
Q. How does isotopic labeling (e.g., deuterium in 2-AG-d5) improve pharmacokinetic studies of endocannabinoid metabolism?
- Advantages : Deuterium labeling reduces metabolic degradation rates, allowing researchers to track 2-AG-d5’s hydrolysis by enzymes like monoacylglycerol lipase (MAGL) in vivo. This is critical for studying tissue-specific half-lives and enzyme kinetics .
- Limitation : Deuterium isotope effects may slightly alter binding affinity to CB1/CB2 receptors, necessitating validation with non-labeled 2-AG in functional assays .
Q. What experimental strategies resolve the technical challenges of studying 2-AG-d5’s role in axonal pathfinding?
- Approach : Combine live-cell imaging of growth cones with spatially restricted pharmacological tools. For example, localized application of MAGL inhibitors (e.g., JZL184) in microfluidic chambers demonstrates that 2-AG degradation gradients guide axonal turning via CB1 receptor activation .
- Key Finding : Axonal MAGL exclusion creates 2-AG-enriched microdomains, which promote cytoskeletal remodeling and directional growth .
Q. Methodological Recommendations
類似化合物との比較
2-Arachidonoyl Glycerol (2-AG)
- Structure: A monoacylglycerol esterified with arachidonic acid at the sn-2 position.
- Receptor Affinity: Binds cannabinoid receptors CB1 and CB2 with moderate affinity (competitive inhibition experiments show increased binding in the presence of esterase inhibitors or at 0°C) .
- Synthesis and Degradation: Synthesized via diacylglycerol lipase-α (DAGLα) from diacylglycerol (DAG) and metabolized primarily by monoacylglycerol lipase (MAGL) .
- Biological Role: The most abundant endocannabinoid in the central nervous system (CNS), mediating retrograde synaptic suppression and neuroprotection .
- Analytical Methods : Quantified via GC-MS or LC-MS, often paired with 2-AG-d5 for isotopic dilution .
Anandamide (AEA)
- Structure: An ethanolamide derivative of arachidonic acid.
- Receptor Affinity : Binds CB1 with a lower affinity (Ki = 89 nM) compared to 2-AG under similar conditions .
- Synthesis and Degradation: Synthesized via N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and degraded by fatty acid amide hydrolase (FAAH) .
- Biological Role : Predominantly regulates mood, memory, and pain perception, with distinct temporal and spatial signaling compared to 2-AG .
- Analytical Methods : Co-detected with 2-AG using GC-MS, requiring distinct derivatization protocols .
Noladin Ether
- Structure : An ether-linked analog of 2-AG.
- Receptor Affinity : Binds CB1 but exhibits distinct inactivation mechanisms involving cellular uptake and phospholipid incorporation .
- Analytical Challenges : Quantified via isotope dilution LC-MS with a detection limit of 100 fmol, highlighting its lower abundance compared to 2-AG .
1-Arachidonoyl Glycerol (1-AG)
- Structure : Isomer of 2-AG with arachidonic acid at the sn-1 position.
- Functional Role : Modulates CB1 signaling by stabilizing prolonged 2-AG-mediated effects, though metabolically less stable than 2-AG .
- Analytical Differentiation : Requires chromatographic separation due to structural similarity to 2-AG .
2-Oleoyl Glycerol
- Structure: Monoacylglycerol with oleic acid at the sn-2 position.
- Enzymatic Interactions : Inhibits diacylglycerol kinase (DGK) isoforms less potently than 2-AG, underscoring structural specificity in enzyme modulation .
2-Arachidonoyl Lysophosphatidylinositol (LPI)
- Receptor Specificity : Activates GPR55 receptors, inducing cell rounding in HEK293 cells, a mechanism absent in 2-AG signaling .
- Functional Divergence: Highlights the role of non-cannabinoid receptors in lipid-mediated signaling .
Data Table: Comparative Analysis of 2-AG-d5 and Related Compounds
Key Research Findings
Receptor Binding Specificity : 2-AG exhibits higher functional redundancy in CNS signaling compared to AEA due to its abundance and dual CB1/CB2 activation, whereas AEA preferentially modulates TRPV1 channels .
Enzymatic Inhibition: 2-AG uniquely inhibits diacylglycerol kinases (DGKε and DGKζ), altering lipid metabolism and endocannabinoid precursor availability .
Synthetic Analogs : Structural modifications (e.g., fluorination in 2-ADPG) can redirect bioactivity from synaptic modulation to cytotoxicity, emphasizing the importance of acyl chain modifications .
特性
IUPAC Name |
(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRCTBLIHCHWDZ-BGRPFJIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680630 | |
Record name | 1,3-Dihydroxy(~2~H_5_)propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215168-37-8 | |
Record name | 1,3-Dihydroxy(~2~H_5_)propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。